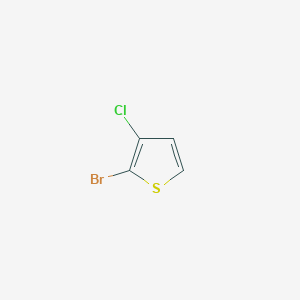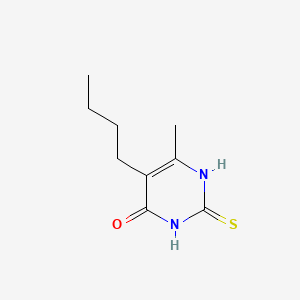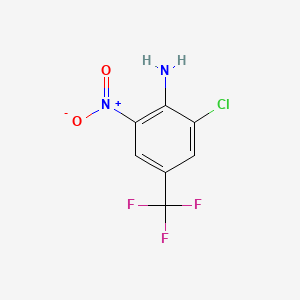
4-(1H-Pyrrol-1-yl)benzoic acid
描述
4-(1H-Pyrrol-1-yl)benzoic acid is a heterocyclic aromatic compound that features a pyrrole ring attached to a benzoic acid moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Pyrrol-1-yl)benzoic acid typically involves the reaction of 4-bromobenzoic acid with pyrrole in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction conditions include:
Catalyst: Palladium(0) complex
Base: Potassium carbonate or sodium carbonate
Solvent: Dimethylformamide (DMF) or toluene
Temperature: 80-120°C
Reaction Time: 12-24 hours
The reaction proceeds via a palladium-catalyzed cross-coupling mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
4-(1H-Pyrrol-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products Formed
Oxidation: Pyrrole-2,5-dione derivatives
Reduction: 4-(1H-Pyrrol-1-yl)benzyl alcohol
Substitution: Various halogenated or nitrated derivatives
科学研究应用
4-(1H-Pyrrol-1-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antibacterial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
作用机制
The mechanism of action of 4-(1H-Pyrrol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as enoyl ACP reductase and dihydrofolate reductase, which are crucial for bacterial cell wall synthesis and folate metabolism, respectively. The compound binds to the active sites of these enzymes, disrupting their normal function and leading to antibacterial and antitubercular effects .
相似化合物的比较
Similar Compounds
- 4-(4H-1,2,4-Triazol-4-yl)benzoic acid
- 4-(4-Pyridyl)benzoic acid
- 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
- 4-Mercaptobenzoic acid
Uniqueness
4-(1H-Pyrrol-1-yl)benzoic acid is unique due to its combination of a pyrrole ring and a benzoic acid moiety, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
4-pyrrol-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12/h1-8H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSIIPKSANRIGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371949 | |
| Record name | 4-(1H-Pyrrol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22106-33-8 | |
| Record name | 4-(1H-Pyrrol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-Pyrrol-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 4-(1H-Pyrrol-1-yl)benzoic acid derivatives act as antifungal agents?
A: Research suggests that 3-methyl-4-(1H-pyrrol-1-yl)benzoic acid, a derivative of this compound, exhibits antifungal activity by inhibiting the enzyme Benzoate 4-Monooxygenase (CYP53). [] CYP53 enzymes are essential for fungal survival, particularly in phenolic detoxification processes, and lack homologous counterparts in higher eukaryotes. This characteristic makes them attractive targets for antifungal drug development. Virtual screening studies identified 3-methyl-4-(1H-pyrrol-1-yl)benzoic acid as a potential inhibitor of CYP53, suggesting its potential as a starting point for novel antifungal drug discovery. []
Q2: Has this compound demonstrated any interactions with cancer-related proteins?
A: Research indicates that a derivative of this compound, specifically 2-hydroxy-3,5-diiodo-4-(1H-pyrrol-1-yl)benzoic acid, can bind to the Y220C mutant of the tumor suppressor protein p53. [] This specific p53 mutation is commonly found in various human cancers. While the exact functional consequences of this interaction remain unclear, the study highlights the potential of this compound derivatives to interact with proteins relevant to cancer development. Further investigation is necessary to fully comprehend the implications of this interaction for potential therapeutic applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Azepan-1-yl)phenyl]ethan-1-one](/img/structure/B1271814.png)
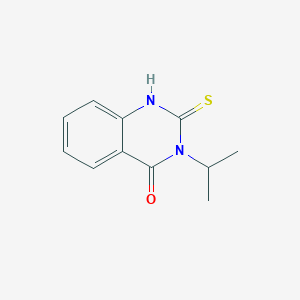

![N-[4-(benzyloxy)benzyl]-N-phenylamine](/img/structure/B1271831.png)
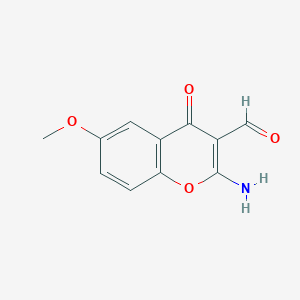
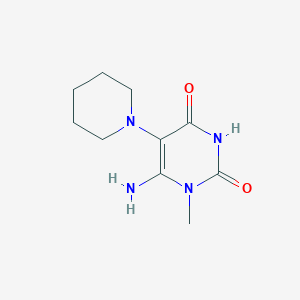
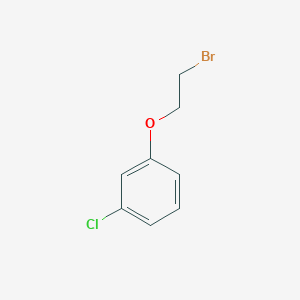
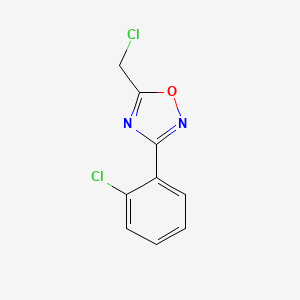
![4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271851.png)
